REACTION_SMILES
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[CH3:1][c:2]1[n:3][c:4]2[cH:5][cH:6][c:7]([CH3:12])[cH:8][c:9]2[cH:10][cH:11]1.[K+:18].[O-:19][N+:20]([O-:21])=[O:22].[OH2:23].[S:13](=[O:14])(=[O:15])([OH:16])[OH:17]>>[CH3:1][c:2]1[n:3][c:4]2[cH:5][cH:6][c:7]([CH3:12])[c:8]([N+:20](=[O:19])[O-:21])[c:9]2[cH:10][cH:11]1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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Cc1ccc2nc(C)ccc2c1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[K+]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O=[N+]([O-])[O-]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O=S(=O)(O)O
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Name
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Type
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product
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Smiles
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Cc1ccc2c([N+](=O)[O-])c(C)ccc2n1
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |